

4'-Bromochalcone crystal structure and analysis.

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Compound of Interest

Compound Name: 4'-Bromochalcone

Cat. No.: B3021037

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An In-depth Technical Guide to the Crystal Structure and Analysis of **4'-Bromochalcone**

Introduction

4'-Bromochalcone, with the chemical formula $C_{15}H_{11}BrO$, is a derivative of chalcone, a class of open-chain flavonoids.^[1] Chalcones serve as versatile precursors in the synthesis of various heterocyclic compounds and are investigated for a range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.^{[2][3]} The presence of an α,β -unsaturated carbonyl system and a bromine atom makes **4'-Bromochalcone** a valuable synthetic building block in organic chemistry and a subject of interest in drug development.^[2] This guide provides a comprehensive overview of its crystal structure, synthesis, and analytical characterization.

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in **4'-Bromochalcone**. The compound crystallizes in the monoclinic system.^{[2][4]} The crystal structure reveals a non-planar molecule, with the arrangement and packing in the crystal lattice governed by various intermolecular interactions.^[2]

Below is a summary of the crystallographic data for **4'-Bromochalcone**, as reported in the literature. It is important to note that minor variations in cell parameters can occur depending on the specific crystallization conditions.^[2]

Parameter	Value	Reference
Chemical Formula	<chem>C15H11BrO</chem>	[2]
Molecular Weight	287.15 g/mol	[5][6]
Crystal System	Monoclinic	[2][4]
Space Group	P2 ₁ /c (or C 1 c 1 as per COD 2000970)	[2][5]
a (Å)	29.027	[2][5]
b (Å)	7.26	[2][5]
c (Å)	5.917	[2][5]
α (°)	90	[2][5]
β (°)	101.38	[2][5]
γ (°)	90	[2][5]
Z	4	[2][5]

Experimental Protocols and Methodologies

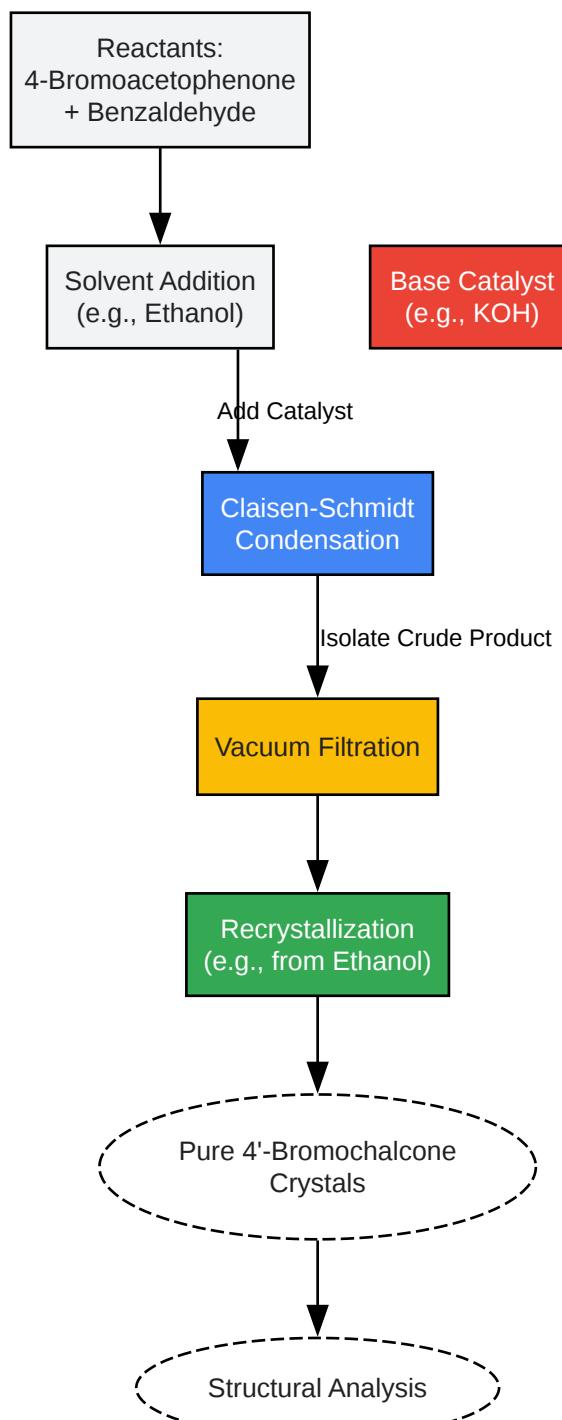
Synthesis via Claisen-Schmidt Condensation

The primary route for synthesizing **4'-Bromochalcone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[7]

Protocol:

- Reactant Preparation: Dissolve equimolar amounts of 4-bromoacetophenone and benzaldehyde in a suitable solvent, such as ethanol.
- Catalysis: Add a base catalyst, typically a pulverized form of potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reaction mixture.
- Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

- Isolation: Upon completion, the product often precipitates out of the solution. The crude product is collected by vacuum filtration.
- Purification: The collected solid is purified by recrystallization, commonly from ethanol, to yield pure crystals of **4'-Bromochalcone**.



[Click to download full resolution via product page](#)*Synthesis and Purification Workflow for **4'-Bromochalcone**.*

Single-Crystal X-ray Diffraction

This technique provides definitive data on the molecular structure and crystal packing.

Protocol:

- Crystal Selection: A suitable, high-quality single crystal of **4'-Bromochalcone** is selected and mounted on a goniometer head.
- Data Collection: The crystal is maintained at a constant low temperature (e.g., 120 K) and exposed to a monochromatic X-ray beam (e.g., MoK α radiation, $\lambda = 0.71073 \text{ \AA}$) using a diffractometer.^[1] Diffraction data (reflections) are collected over a range of angles.
- Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods, often with software packages like SHELXT.^[1]
- Structure Refinement: The initial structural model is refined by least-squares minimization (e.g., using SHELXL) to achieve the best fit between the observed and calculated diffraction patterns, yielding precise atomic coordinates, bond lengths, and angles.^[1]

Spectroscopic and Analytical Characterization

A suite of spectroscopic methods is used to confirm the identity and structure of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR: Provides detailed information about the hydrogen and carbon environments in the molecule. Samples are dissolved in a deuterated solvent (e.g., CDCl_3), and spectra are recorded on an NMR spectrometer. The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the chalcone backbone and the positions of substituents.

2. Mass Spectrometry (MS):

- Methodology: MS is used to determine the molecular weight and fragmentation pattern. The analysis reveals a molecular ion peak $[M]^+$ at m/z 286 and a characteristic isotopic peak $[M+2]^+$ at m/z 288 with a nearly 1:1 intensity ratio, which confirms the presence of a single bromine atom.^[2] A significant fragment corresponding to the loss of the bromine atom ($[M-Br]^+$) is observed at m/z 207.^[2]

m/z Value	Assignment
286, 288	$[M]^+$, $[M+2]^+$ (Molecular Ion)
207	$[M-Br]^+$

3. Vibrational Spectroscopy (FT-IR):

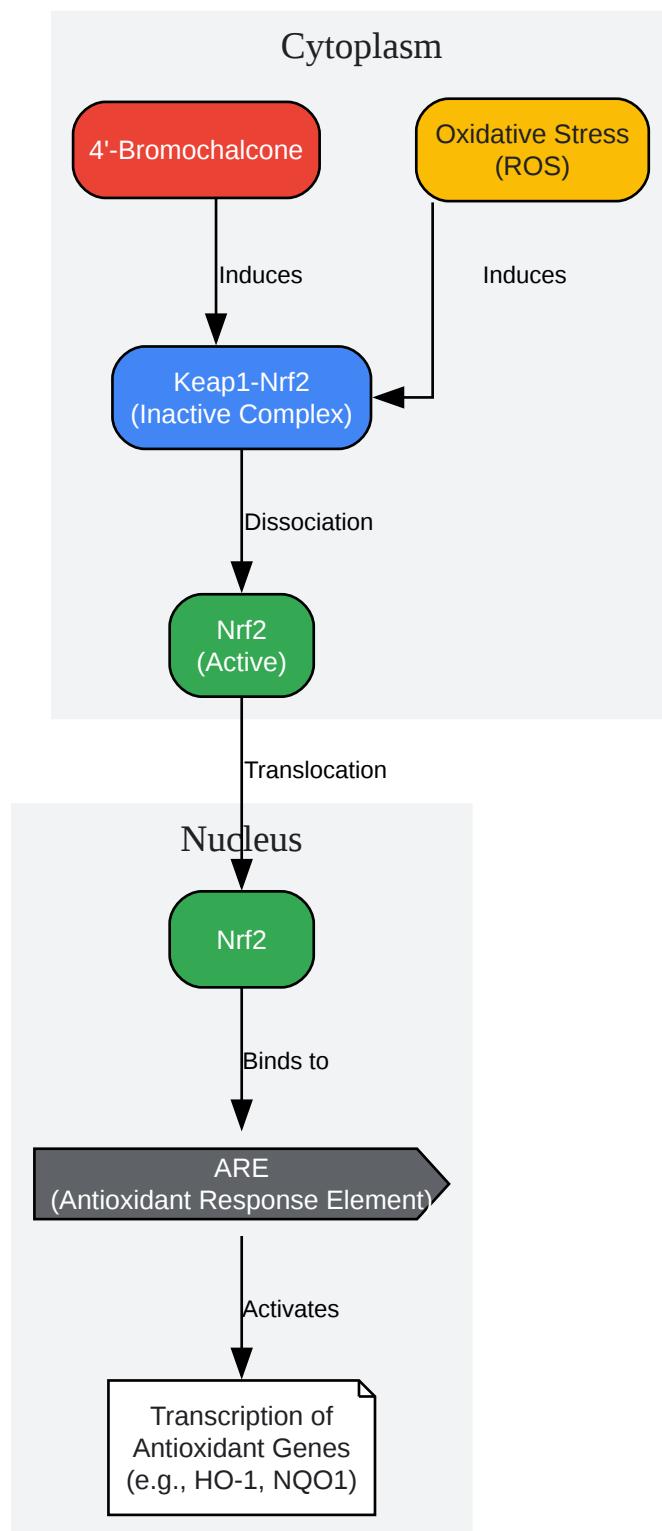
- Methodology: Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. A sample (often prepared as a KBr pellet) is scanned with infrared radiation. The resulting spectrum shows characteristic absorption bands for the carbonyl (C=O) stretching, aromatic C=C bonds, and C-Br bond.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Methodology: UV-Vis spectroscopy probes the electronic transitions within the conjugated π -system. A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed. **4'-Bromochalcone** and related derivatives typically exhibit a strong absorption band ($\pi \rightarrow \pi^*$ transition) in the 312-327 nm range.^[7]

Potential Signaling Pathway Activation

Chalcone derivatives are known for their antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular defense mechanisms. ^[2] One critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.



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Potential Nrf2/ARE Antioxidant Pathway Activation.

This pathway represents a key cellular defense mechanism against oxidative stress.[\[2\]](#)

Compounds like **4'-Bromochalcone** that can activate this pathway are of significant interest in the development of drugs for diseases associated with oxidative damage.[\[2\]](#)

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